3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,5-dimethylaniline with formaldehyde and thiazolidine-2,4-dione under acidic conditions . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired thiazolidine derivative .
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs multicomponent reactions, click chemistry, and green chemistry approaches to improve selectivity, yield, and purity . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazolidines, and substituted thiazolidine derivatives .
Scientific Research Applications
3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-{[(2,3-Dichlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione: Exhibits similar biological activities but with different potency and selectivity.
3-{[(2,4-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione: Another derivative with comparable pharmacological properties.
Uniqueness
3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione stands out due to its unique substitution pattern on the aromatic ring, which influences its biological activity and selectivity . This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C12H14N2O2S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-[(2,5-dimethylanilino)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2S/c1-8-3-4-9(2)10(5-8)13-7-14-11(15)6-17-12(14)16/h3-5,13H,6-7H2,1-2H3 |
InChI Key |
NCQBFLWCCSABIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCN2C(=O)CSC2=O |
Origin of Product |
United States |
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